

Trimethylolpropane Trimethacrylate: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Trimethylol propane trimethacrylate

Cat. No.: B1258369

[Get Quote](#)

An in-depth exploration of the molecular characteristics, applications, and handling of Trimethylolpropane Trimethacrylate (TMPTMA), tailored for researchers, scientists, and professionals in drug development.

Introduction

Trimethylolpropane Trimethacrylate (TMPTMA) is a trifunctional monomer notable for its high crosslink density and utility in polymer synthesis.^[1] Its distinct chemical structure lends it properties that are highly valued in various advanced material applications, including the biomedical and pharmaceutical fields. This guide provides a detailed overview of TMPTMA, distinguishing it from similar compounds and offering insights into its synthesis, properties, and safe handling.

Core Molecular and Physical Properties

A clear understanding of the fundamental molecular and physical characteristics of TMPTMA is essential for its effective application.

Molecular Formula and Weight

The chemical formula for Trimethylolpropane Trimethacrylate is C₁₈H₂₆O₆.^{[2][3][4]} Its molecular weight is 338.4 g/mol .^{[2][3]}

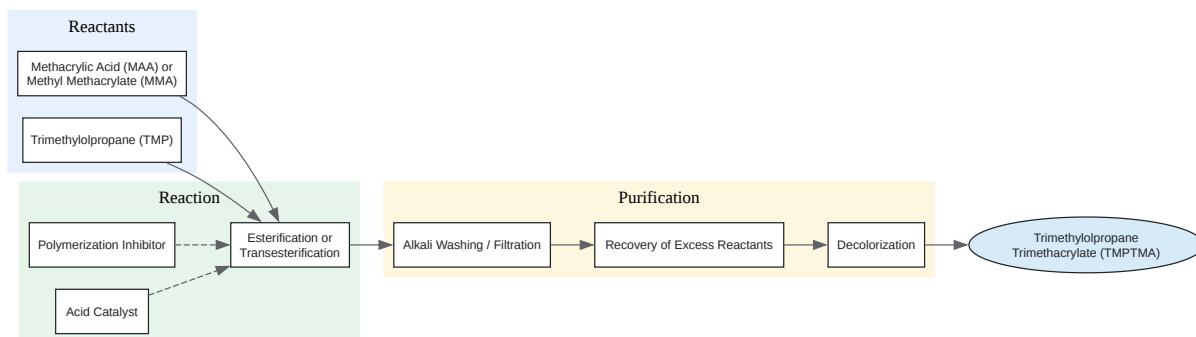
It is critical to distinguish TMPTMA from a similar compound, Trimethylolpropane Triacrylate (TMPTA). TMPTA has a different chemical formula ($C_{15}H_{20}O_6$) and molar mass (296.319 g/mol).[5][6] The key difference lies in the acrylate versus the methacrylate functional groups, which significantly influences their reactive properties.

Chemical Structure

The structure of TMPTMA is characterized by a central trimethylolpropane core esterified with three methacrylate groups.

Caption: Chemical structure of Trimethylolpropane Trimethacrylate.

Physicochemical Properties


TMPTMA is a colorless or light yellow transparent liquid with a musty odor.[2][7] It has a higher viscosity than monofunctional and bifunctional monomers but is relatively low compared to other multifunctional monomers.[1] A summary of its key physicochemical properties is presented below.

Property	Value	Source
Molecular Formula	$C_{18}H_{26}O_6$	[2][3][4]
Molecular Weight	338.4 g/mol	[2][3]
Appearance	Amber liquid with a musty odor	[2]
Melting Point	35.5 °C (at 101.325 kPa)	[7]
Boiling Point	> 390 °C (at ca. 1013 hPa)	[8]
Density	1.1 g/cm ³	[8]
Flash Point	194.5 °C (at ca. 1013 hPa)	[8]
Solubility in water	Insoluble	[8]
log Pow	4.35 (at 20°C)	[8]

Synthesis of Trimethylolpropane Trimethacrylate

The synthesis of TMPTMA can be achieved through several methods, primarily direct esterification and transesterification.

Synthesis Workflow Overview

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of TMPTMA.

Experimental Protocol: Transesterification Synthesis

This protocol describes a laboratory-scale synthesis of TMPTMA via transesterification.[\[9\]](#)

- **Reactant Charging:** In a reaction flask equipped with a fractionating column and reflux device, add 100g of trimethylolpropane, 350g of methyl methacrylate, 2g of a polymerization inhibitor (e.g., TEMPO), and 6g of a mixed catalyst (e.g., a mixture of hydroquinone, calcium oxide, potassium carbonate, and lithium chloride).
- **Reaction Initiation:** Begin heating and stirring the mixture. Continuously supply air into the reactor.

- **Azeotropic Removal:** Gradually increase the temperature to initiate reflux. Maintain a controlled reflux ratio. As the reaction proceeds, an azeotrope of methanol and methyl methacrylate will form and can be removed from the top of the fractionating column. This removal shifts the chemical equilibrium towards the formation of the product.
- **Reaction Completion and Purification:** Once the reaction is complete, remove the catalyst and polymerization inhibitor through alkali washing or filtration.
- **Product Isolation:** Recover the excess methyl methacrylate. The final product can be obtained after a decolorization step.

This transesterification method offers the advantage of having few side reactions, with high conversion rates of trimethylolpropane (over 99%) and efficient recovery of methyl methacrylate (over 98%).^[9]

Applications in Research and Development

TMPTMA's properties make it a valuable component in a range of applications, from industrial coatings to advanced biomedical materials.

Industrial Applications

TMPTMA is widely used as a crosslinking agent in the synthesis of polymers.^{[1][3]} It provides high cure speed and crosslink density, resulting in hard, scratch-resistant, and brittle cured films with excellent solvent resistance.^[1] Key industrial uses include:

- **Coatings and Inks:** Used in UV/EB cured coatings and inks for its fast curing properties.^{[1][7]}
- **Adhesives and Sealants:** Acts as an additive in water-based emulsions and adhesives.^{[1][7]}
- **Plastics and Elastomers:** Employed as a co-agent in PVC plastisols and to enhance the properties of elastomers.^[1]

Relevance to Drug Development and Biomedical Research

The unique characteristics of TMPTMA have led to its exploration in the biomedical field, particularly in drug delivery and tissue engineering.

- **Drug Delivery Systems:** TMPTMA has been used to create non-biodegradable polymer particles for drug delivery. These particles, often synthesized with 2-hydroxyethyl methacrylate (HEMA), are hydrophilic and can adsorb proteins or water-soluble antimicrobials for controlled release applications.[10]
- **Biomaterials and Tissue Engineering:** It is used in the preparation of macroporous poly(glycidyl methacrylate-co-trimethylolpropane trimethacrylate) materials, which have finely controlled porous properties suitable for tissue engineering scaffolds.[1]
- **Dental Restoratives:** TMPTMA is a component in dental resins, contributing to the development of "bio-active" restorative materials.[10]
- **3D Printing of Medical Devices:** In the rapidly advancing field of 3D printing for healthcare, TMPTMA is used in the fabrication of microneedles for transdermal drug delivery. The continuous liquid interface production (CLIP) method has utilized TMPTMA in combination with other polymers to create sophisticated microneedle arrays for delivering drugs like cisplatin.[11]

Safety and Handling

Proper handling and storage of TMPTMA are crucial to ensure laboratory safety.

Personal Protective Equipment (PPE)

- **Eye and Face Protection:** Wear tightly fitting safety goggles with side-shields or a face shield. [12]
- **Skin Protection:** Use impervious, fire/flame-resistant clothing and butyl rubber gloves.[12][13]
- **Respiratory Protection:** If exposure limits are exceeded or irritation occurs, use a full-face respirator.[12]

Handling and Storage

- Handling: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from sources of ignition.[12][14]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances and sources of ignition.[13][14]

First-Aid Measures

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[13]
- Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[14]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
- Ingestion: Do not induce vomiting. Rinse mouth with water and contact a doctor immediately. [13]

Conclusion

Trimethylolpropane Trimethacrylate is a versatile trifunctional monomer with a well-defined molecular weight and formula. Its capacity to form highly crosslinked polymers has established its importance in various industrial sectors. For researchers and professionals in drug development, TMPTMA offers intriguing possibilities in the creation of novel drug delivery systems, advanced biomaterials, and 3D-printed medical devices. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount to harnessing its full potential in scientific innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trimethylolpropane trimethacrylate | 3290-92-4 [chemicalbook.com]

- 2. Trimethylolpropane Trimethacrylate | C18H26O6 | CID 18689 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. CAS 3290-92-4: Trimethylolpropane trimethacrylate [cymitquimica.com]
- 5. Trimethylolpropane triacrylate - Wikipedia [en.wikipedia.org]
- 6. Trimethylolpropane triacrylate [webbook.nist.gov]
- 7. kowachemical.com [kowachemical.com]
- 8. Trimethylolpropane triacrylate - Safety Data Sheet [chemicalbook.com]
- 9. A method for synthesizing trimethylolpropane trimethacrylate and trimethylolpropane triacrylate by transesterification - Eureka | Patsnap [eureka.patsnap.com]
- 10. trimethylolpropane trimethacrylate tmptma: Topics by Science.gov [science.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. echemi.com [echemi.com]
- 13. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 14. aksci.com [aksci.com]
- To cite this document: BenchChem. [Trimethylolpropane Trimethacrylate: A Comprehensive Technical Guide for Scientific Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1258369#trimethylolpropane-trimethacrylate-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com